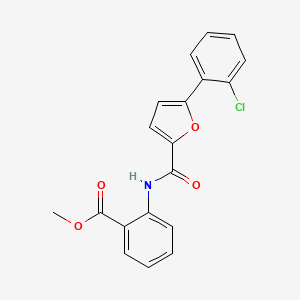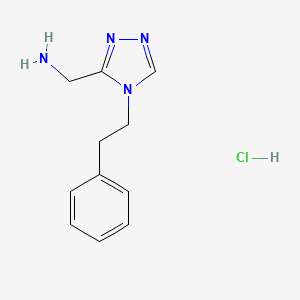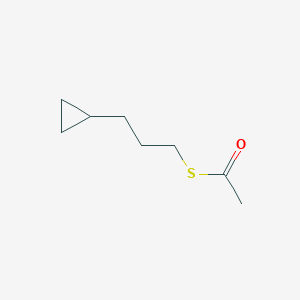
2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-3-yloxy)piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-3-yloxy)piperidin-1-yl)propan-1-one, commonly known as CMPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPP is a piperidine-based compound that is structurally similar to other compounds used in pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Applications in Heterocyclic Chemistry Synthesis
The synthesis and manipulation of heterocyclic compounds are of great interest in medicinal chemistry and materials science. A study on the synthesis of pyrrolo[1,2-a]quinoxalines through 1,3-dipolar cycloaddition reaction highlights a methodology that could be applied to the compound of interest. This process involves reactions with substituted quinoxaline oxides to produce complex heterocyclic structures, potentially useful for the development of new pharmaceuticals or materials with unique electronic properties (Kim et al., 1990).
Crystal Structure Analysis for Drug Design
The detailed crystal structure analysis of compounds, as demonstrated with paroxetine hydrochloride, is crucial for drug design and development. This approach aids in understanding the conformational preferences and intermolecular interactions of complex molecules, which is vital for predicting the binding affinities and activities of potential drug candidates. Such analyses could be applied to the compound to facilitate the design of molecules with targeted biological activities (Yokota et al., 1999).
Exploring Molecular Interactions with Biological Targets
Investigations into the molecular interactions of specific antagonists with the CB1 cannabinoid receptor reveal the importance of understanding how structural features influence binding to biological targets. This research can inform the design of molecules with desired pharmacological profiles, suggesting that studying the interactions of our compound with relevant biological targets could uncover new therapeutic agents (Shim et al., 2002).
Development of High-Affinity Ligands
The development of selective high-affinity ligands for dopamine receptors, as seen in research on 4-heterocyclylpiperidines, showcases the compound's potential application in neuroscience research. By modifying the chemical structure, researchers can create molecules with high specificity and affinity for particular receptors, paving the way for new treatments for neurological disorders (Rowley et al., 1997).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(4-pyridin-3-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-20(2,26-17-7-5-15(21)6-8-17)19(24)23-12-9-16(10-13-23)25-18-4-3-11-22-14-18/h3-8,11,14,16H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURDGTNPXWGCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)OC2=CN=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-3-yloxy)piperidin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

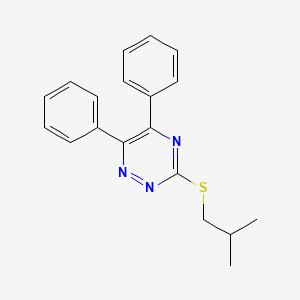
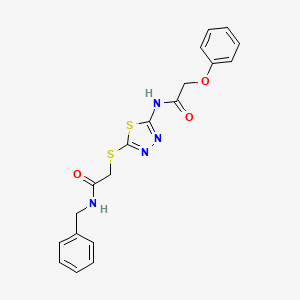
![2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole hydrobromide](/img/structure/B2676895.png)
![Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate](/img/structure/B2676897.png)
![N-[(2-methoxyphenyl)methyl]-N-[3-(methylamino)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B2676899.png)
![[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine](/img/structure/B2676903.png)
![8-[(3-Chloro-4-fluorophenyl)sulfonyl]-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2676904.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2676907.png)
![3-phenyl-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2676908.png)
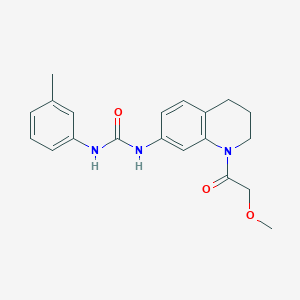
![2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2676911.png)
